(-)-alpha-Pinene

Catalog No.
S1487910
CAS No.
7785-26-4
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-alpha-Pinene

CAS Number

7785-26-4

Product Name

(-)-alpha-Pinene

IUPAC Name

(1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1

InChI Key

GRWFGVWFFZKLTI-IUCAKERBSA-N

SMILES

CC1=CCC2CC1C2(C)C

Synonyms

(1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (1S,5S)-(-)- 2-Pinene; (1S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (-)-(1S)-α-Pinene; (-)-2-Pinene; (-)-α-Pinene; (1S,5S)-(-)-α-Pinene; (S)-(-)-α-Pinene; 1S-α-Pinene; l-α-Pinene;

Canonical SMILES

CC1=CCC2CC1C2(C)C

Isomeric SMILES

CC1=CC[C@H]2C[C@@H]1C2(C)C

The exact mass of the compound (-)-alpha-Pinene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of alpha-pinene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-alpha-Pinene (CAS 7785-26-4) is a naturally occurring bicyclic monoterpene that serves as a critical chiral pool precursor and bioactive agent in industrial and academic applications. Unlike racemic mixtures, the enantiomerically pure (-)-isomer provides a rigid, stereodefined bicyclo[3.1.1]heptane framework essential for asymmetric synthesis, particularly in the generation of chiral organoborane reagents like diisopinocampheylborane (Ipc2BH) [1]. Beyond its role as a synthetic building block, (-)-alpha-pinene exhibits quantifiable biological properties, including distinct insecticidal activity and the ability to modulate multidrug resistance efflux pumps in pathogenic bacteria[2]. For procurement, verifying the enantiomeric excess (ee) and specific isomeric purity is paramount, as substituting with (+)-alpha-pinene or beta-pinene fundamentally alters downstream stereochemistry, reactivity, and biological efficacy[1].

Substituting (-)-alpha-pinene with its (+)-enantiomer, racemic mixtures, or the structural isomer beta-pinene leads to critical failures in both synthetic and biological applications. In asymmetric synthesis, the chirality of the pinene precursor directly dictates the stereochemical outcome of the final product; using (+)-alpha-pinene instead of (-)-alpha-pinene completely reverses the enantiomeric yield of downstream reductions, rendering the target active pharmaceutical ingredient (API) structurally incorrect [1]. Furthermore, in biological and agrochemical formulations, the (-)-alpha-isomer demonstrates vastly different receptor binding and membrane interaction profiles compared to beta-pinene, resulting in more than double the insecticidal toxicity against specific agricultural pests [2]. Consequently, buyers must strictly specify (-)-alpha-pinene to ensure reproducible stereocontrol and targeted biological performance.

Strict Stereocontrol in Chiral Reagent Synthesis

The enantiomeric purity of alpha-pinene is the sole determinant of the stereochemical outcome when synthesizing chiral organoborane reducing agents like diisopinocampheylborane (Ipc2BH). When used in the asymmetric hydroboration of cis-olefins, (-)-alpha-pinene yields (+)-2-butanol with an optical rotation of +11.7°. Conversely, substitution with (+)-alpha-pinene completely reverses the stereocenter, yielding (-)-2-butanol with an optical rotation of -11.8° [1].

Evidence DimensionEnantiomeric outcome of downstream olefin reduction
Target Compound DataYields (+)-2-butanol ([α]D +11.7°)
Comparator Or Baseline(+)-alpha-Pinene
Quantified DifferenceComplete reversal of product stereochemistry
ConditionsAsymmetric hydroboration using Ipc2BH derived from the respective pinene enantiomers

Procuring the correct enantiomer is non-negotiable for achieving the required stereochemistry in the synthesis of chiral active pharmaceutical ingredients (APIs).

Enhanced Potency of (-)-Enantiomer Derived Beta-Lactams

When utilized as a chiral scaffold for the synthesis of novel beta-lactam antimicrobial agents, (-)-alpha-pinene yields derivatives with significantly higher potency enhancements against specific pathogens than those derived from the (+)-enantiomer. Specifically, beta-lactam derivatives synthesized from (-)-alpha-pinene exhibited a 73-fold increase in antimicrobial activity against Micrococcus luteus compared to the starting material, whereas the corresponding derivatives from (+)-alpha-pinene achieved only a 22-fold increase [1].

Evidence DimensionFold-increase in antimicrobial activity of derived beta-lactams vs. starting material
Target Compound Data73-fold increase (against M. luteus)
Comparator Or Baseline(+)-alpha-Pinene derivatives (22-fold increase)
Quantified Difference3.3x greater potency enhancement using the (-)-enantiomer scaffold
ConditionsBioautographic assays against Gram-positive M. luteus

Selecting the (-)-enantiomer as a synthetic starting material yields significantly more potent drug candidates in antibiotic discovery workflows.

Higher Acute Toxicity in Agrochemical Formulations vs. Beta-Isomer

In agrochemical applications targeting the Oriental Fruit Fly (Bactrocera dorsalis), (-)-alpha-pinene demonstrates substantially higher acute toxicity than its structural isomer, (-)-beta-pinene. Quantitative bioassays established that (-)-alpha-pinene possesses a median lethal concentration (LC50) of 11.40 mg/mL, making it more than twice as toxic as (-)-beta-pinene, which recorded an LC50 of 27.62 mg/mL [1].

Evidence DimensionMedian lethal concentration (LC50) against Bactrocera dorsalis
Target Compound Data11.40 mg/mL
Comparator Or Baseline(-)-beta-Pinene (27.62 mg/mL)
Quantified Difference2.4x higher insecticidal toxicity (lower LC50)
ConditionsToxicity bioassay on oriental fruit fly larvae

Formulators can achieve the same insecticidal efficacy with less than half the active ingredient loading by specifying the alpha-isomer over the beta-isomer.

High-Efficacy Antibiotic Resistance Modulation

(-)-alpha-Pinene functions as a highly potent adjuvant for overcoming multidrug resistance in Campylobacter jejuni by inhibiting antimicrobial efflux pumps. At a concentration of 62.5 mg/L, (-)-alpha-pinene induced significantly higher intracellular accumulation of ethidium bromide (a proxy for efflux inhibition) than the standard efflux inhibitor reserpine, even when reserpine was used at a higher concentration of 100 mg/L [1].

Evidence DimensionInhibition of antimicrobial efflux (EtBr accumulation)
Target Compound DataHigh accumulation at 62.5 mg/L
Comparator Or BaselineReserpine (Lower accumulation at 100 mg/L)
Quantified DifferenceHigher efflux inhibition at a 37.5% lower dose
ConditionsEthidium bromide accumulation assay in C. jejuni strains

Provides pharmaceutical developers with a highly efficient, lower-dose adjuvant alternative to traditional efflux pump inhibitors for resistant bacterial strains.

Chiral Auxiliary and Reagent Synthesis

Directly following its absolute stereocontrol capabilities, (-)-alpha-pinene is the mandatory precursor for synthesizing (+)-Ipc2BH and (+)-Dip-Cl, which are essential for the asymmetric reduction of prochiral ketones to chiral alcohols in API manufacturing [1].

Antibiotic Scaffold Development

Leveraging the 73-fold potency enhancement observed in its beta-lactam derivatives, (-)-alpha-pinene is a highly effective chiral pool starting material for synthesizing next-generation antibiotics targeting Gram-positive bacteria like M. luteus [2].

Botanical Agrochemical Formulations

Due to its low LC50 (11.40 mg/mL), (-)-alpha-pinene is highly suited as a primary active ingredient in biopesticides targeting Tephritidae fruit flies, offering stronger performance and lower required loading than beta-pinene[3].

Resistance-Modulating Pharmaceutical Adjuvants

Based on its ability to outperform reserpine at lower concentrations, (-)-alpha-pinene is an excellent candidate for co-formulation with standard antibiotics (e.g., ciprofloxacin) to disable bacterial efflux pumps in multidrug-resistant gastrointestinal pathogens [4].

Physical Description

Liquid

XLogP3

2.8

Boiling Point

156.14999999999998 °C

LogP

4.83 (LogP)

Melting Point

-60.49999999999999 °C

UNII

TZR3GM95PR

GHS Hazard Statements

Aggregated GHS information provided by 668 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 668 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 635 of 668 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (30.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (84.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (57.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (91.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (91.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

7785-26-4
2437-95-8

Wikipedia

(-)-alpha-pinene

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1S,5S)-: ACTIVE

Dates

Last modified: 08-15-2023

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